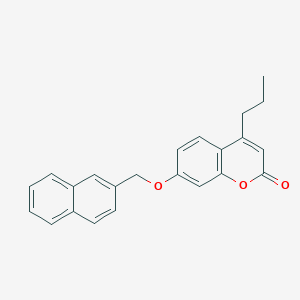
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one, also known as NPC 15199, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been extensively studied in recent years due to its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 is not fully understood. However, it is known to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. It also inhibits the activity of AKT and ERK signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 is its high potency and selectivity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. Another advantage is its ease of synthesis, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its instability under certain conditions, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations that can improve its solubility and stability.
Another direction is the identification of new targets and pathways that can be targeted by 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199. This can lead to the development of new drugs for the treatment of various diseases. Finally, the evaluation of the pharmacokinetics and toxicity of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 in preclinical and clinical studies is essential for its further development as a therapeutic agent.
In conclusion, 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 is a synthetic compound that has shown great potential in various fields of scientific research. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and to optimize its properties for therapeutic applications.
Métodos De Síntesis
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-propylcoumarin with 2-naphthylmethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and the resulting product is purified by column chromatography. The yield of the product is typically high, making this method a preferred choice for the synthesis of 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199.
Aplicaciones Científicas De Investigación
7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-(2-naphthylmethoxy)-4-propyl-2H-chromen-2-one 15199 has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and promoting neuronal survival.
Propiedades
IUPAC Name |
7-(naphthalen-2-ylmethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-2-5-19-13-23(24)26-22-14-20(10-11-21(19)22)25-15-16-8-9-17-6-3-4-7-18(17)12-16/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMTXOCYXKUQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(naphthalen-2-ylmethoxy)-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
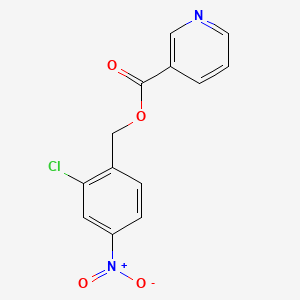
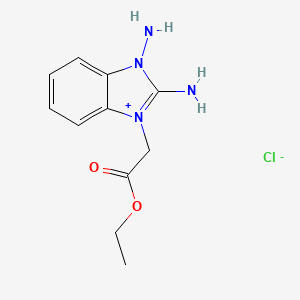
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
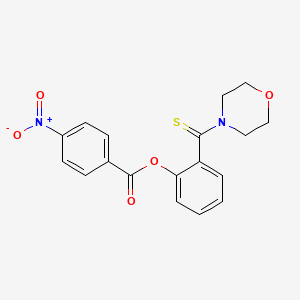
![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)

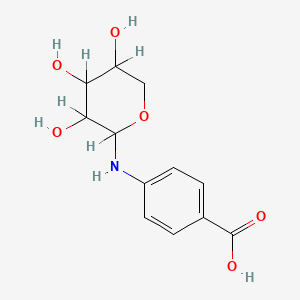
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)

![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)